N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a small organic molecule featuring a thiazole core substituted with a 5-chlorothiophen-2-yl group at the 4-position and a cyclohexanecarboxamide moiety at the 2-position (CAS: 851469-04-0, molecular formula: C₁₃H₉ClN₂OS₃) . This compound belongs to the thiazole class of heterocycles, which are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS2/c15-12-7-6-11(20-12)10-8-19-14(16-10)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZZPVPQZSSZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves a multi-step process. One common method starts with the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(5-chlorothiophen-2-yl)thiazol-2-amine . This intermediate is then reacted with cyclohexanecarboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Halogenation and other substitution reactions can occur on the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which plays a role in inflammation . The compound’s structure allows it to bind to the active site of COX-2, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Key Observations :
- The target compound ’s cyclohexanecarboxamide group increases steric bulk compared to smaller acetamide derivatives (e.g., 6a), which may influence binding pocket compatibility in enzymes like COX/LOX .
- Morpholinoacetamide () and dimethylamino-benzylidene () substituents improve solubility, a critical factor in drug development.
COX/LOX Inhibition
Thiazole derivatives are well-documented for their roles as COX/LOX inhibitors:
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) exhibits non-selective COX-1/COX-2 inhibition (IC₅₀: ~9–11 mM), while 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) is COX-2-selective . These activities correlate with their hydroxyl and methoxy substituents, which likely engage in hydrogen bonding with enzyme active sites.
- Target compound : The cyclohexanecarboxamide group may sterically hinder interactions with COX isoforms, but the chlorothiophene moiety could enhance binding to hydrophobic regions of LOX enzymes, as seen in docking studies of similar compounds .
Serotonin Receptor Imaging
Cyclohexanecarboxamide derivatives, such as 18F-FCWAY (), are used in positron emission tomography (PET) for quantifying serotonin 1A (5-HT₁A) receptors.
Physicochemical Properties
- Lipophilicity: The cyclohexane ring in the target compound likely increases logP compared to morpholinoacetamide () or acetamide (6a) analogues, affecting membrane permeability.
- Solubility: Morpholine () and dimethylamino () groups enhance aqueous solubility, whereas the target compound’s cyclohexane and chlorothiophene may reduce it.
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a chlorothiophene moiety, and a cyclohexanecarboxamide structure, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 258.8 g/mol. Its structural complexity allows for various interactions with biological targets, making it an interesting candidate for further research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₂OS |
| Molecular Weight | 258.8 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that thiazole derivatives often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The presence of the thiazole ring enhances the compound's reactivity and affinity for biological targets.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related thiazole derivative demonstrated significant cytotoxicity against A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines, indicating potential applications in cancer therapy .
Antimicrobial Properties
The antimicrobial efficacy of thiazole derivatives has been well-documented. Compounds within this class have shown moderate inhibitory effects against bacterial strains such as Staphylococcus aureus and certain fungi. This suggests that this compound may also possess antimicrobial activity .
Acetylcholinesterase Inhibition
Recent studies on related compounds indicate that they can act as acetylcholinesterase inhibitors, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease. By inhibiting this enzyme, these compounds can help maintain higher levels of acetylcholine in the brain, potentially improving cognitive function .
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study evaluating various thiazole derivatives, it was found that certain compounds exhibited IC50 values as low as 2.7 µM against acetylcholinesterase, highlighting their potential as therapeutic agents for Alzheimer's disease .
- Antimicrobial Testing : A series of synthesized thiazole derivatives were tested against common pathogens. Results indicated that several compounds showed significant activity against both Gram-positive and Gram-negative bacteria, supporting their development as new antimicrobial agents .
- Molecular Docking Studies : Computational studies involving molecular docking have elucidated the binding interactions of these compounds with target enzymes. This approach provides insights into their mechanism of action and helps guide future modifications to enhance efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
